3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
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Overview
Description
The compound “3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thiazole ring, a nitro group, and a chromen-2-one structure . These components are often found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct features due to its functional groups. For instance, the fluorophenyl group would contribute to the compound’s polarity, the thiazole ring would provide a site for potential reactions, and the nitro group could participate in redox reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the thiazole ring can participate in a variety of reactions, including nucleophilic substitution and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have been studied for their antimicrobial properties. For instance, El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative with significant antimicrobial activity when incorporated into polymers, suggesting potential in antimicrobial coatings (El‐Wahab et al., 2014). Similarly, Ansari and Khan (2017) prepared quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibiting potent antimicrobial activity, indicating potential for therapeutic applications (Ansari & Khan, 2017).
Fluorescence Probing and Imaging
Certain derivatives of the compound have been utilized in fluorescence-based applications. Feng et al. (2016) developed a probe using a similar structure for imaging hypoxic status in tumor cells, demonstrating its utility in biomedical research fields (Feng et al., 2016). Kurt et al. (2015) synthesized coumarylthiazole derivatives with inhibitory effects on cholinesterases and antioxidant activities, suggesting their application in neurodegenerative diseases (Kurt et al., 2015).
Development of Novel Chemosensors
The compound and its derivatives have also been used in the development of chemosensors. Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, showcasing its potential in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Cancer Research
In the field of cancer research, Singh et al. (2017) investigated ruthenium flavanol complexes containing substituted flavones, similar to the structure , for their antitumor activity against breast cancer (Singh, Saxena, Sahabjada, & Arshad, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their antimicrobial, antifungal, antiviral, and antitumor activities .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O4S/c19-12-6-4-10(5-7-12)14-9-26-17(20-14)13-8-11-2-1-3-15(21(23)24)16(11)25-18(13)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROLNAYTPSYOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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